molecular formula C25H26N4O2 B3644450 N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3644450
M. Wt: 414.5 g/mol
InChI Key: LWYUGJQKQPKQRD-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazole core, followed by the introduction of the methyl and phenyl groups. The final step involves the attachment of the phenoxyacetamide moiety under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its benzotriazole core and phenoxyacetamide moiety contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-16(2)19-7-11-21(12-8-19)31-15-25(30)26-22-14-24-23(13-18(22)4)27-29(28-24)20-9-5-17(3)6-10-20/h5-14,16H,15H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYUGJQKQPKQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

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